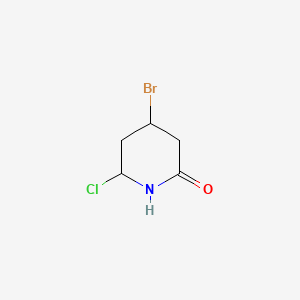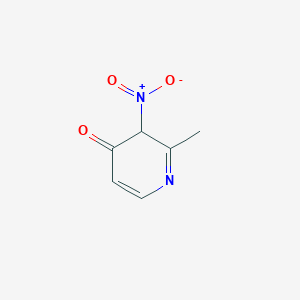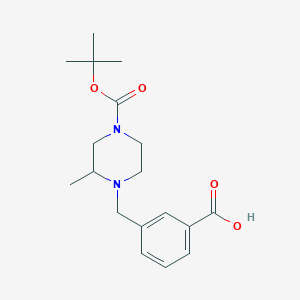
1-(3-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxyphenylmethyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The Boc protecting group is introduced to protect the amine functionalities during subsequent reactions. The carboxyphenylmethyl group is then attached through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include Boc anhydride, carboxylic acids, and coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine undergoes various chemical reactions, including:
Oxidation: The carboxyphenylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyphenylmethyl group can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique structure is leveraged for specific chemical transformations.
Mécanisme D'action
The mechanism of action of 1-(3-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine involves its interaction with specific molecular targets. The carboxyphenylmethyl group can interact with enzymes or receptors, modulating their activity. The Boc protecting group ensures that the compound remains stable during transport and storage, allowing for controlled release and activation under specific conditions.
Comparaison Avec Des Composés Similaires
1-(3-Carboxyphenylmethyl)-2-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(3-Carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-(3-Carboxyphenylmethyl)-2-methyl-4-Bocpiperazine stands out due to the presence of both the Boc protecting group and the carboxyphenylmethyl group. This combination imparts unique stability and reactivity, making it valuable for specific applications where controlled reactivity and stability are required.
Propriétés
Numéro CAS |
1131594-95-0 |
|---|---|
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-[[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)9-8-19(13)12-14-6-5-7-15(10-14)16(21)22/h5-7,10,13H,8-9,11-12H2,1-4H3,(H,21,22) |
Clé InChI |
WXJUPHBDQQJGLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1CC2=CC(=CC=C2)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)

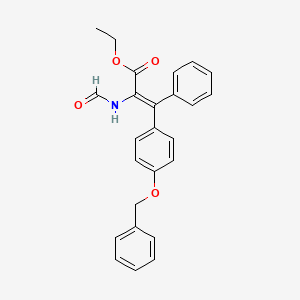
![(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B15131656.png)

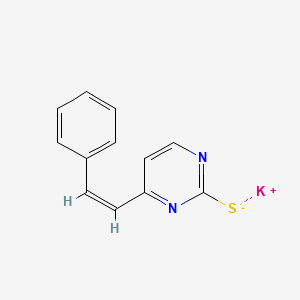
![(S)-2-methyl-N-[(1E)-[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15131667.png)
![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)

